molecular formula C18H15ClN4OS B2693179 N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894006-07-6

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2693179
CAS RN: 894006-07-6
M. Wt: 370.86
InChI Key: PNRSVXRTNGELBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been researched for its use in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.

Scientific Research Applications

Pharmacological Potential and Molecular Design

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, serves as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This demonstrates the compound's relevance in targeting key signaling pathways involved in cancer. Modifying the heterocyclic core structure can enhance metabolic stability, indicating a strategy for optimizing similar compounds for pharmacological applications (Stec et al., 2011).

Spectroscopic Characterization and Molecular Interactions

Vibrational spectroscopic studies of a related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, have provided insight into its structural and electronic properties. This approach elucidates the effects of rehybridization and hyperconjugation on molecular stability and interactions, important for understanding the compound's behavior in biological systems (Jenepha Mary et al., 2022).

Novel Synthesis and Biological Activity

The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, highlights the potential for creating a diverse range of biologically active molecules. These synthesized compounds have shown promise in molecular docking screenings and possess antimicrobial and antioxidant activity, suggesting a route for the development of new therapeutic agents (Flefel et al., 2018).

Glutaminase Inhibition and Anticancer Potential

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar sulfanylacetamide moieties, has identified potent inhibitors of kidney-type glutaminase (GLS). This inhibition is significant for cancer treatment strategies, as it attenuates the growth of tumor cells in vitro and in vivo, showcasing the compound's therapeutic potential (Shukla et al., 2012).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-14(19)5-2-6-15(12)21-17(24)11-25-18-8-7-16(22-23-18)13-4-3-9-20-10-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRSVXRTNGELBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.